A-317491

描述

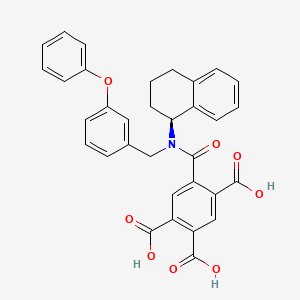

Structure

3D Structure

属性

IUPAC Name |

5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGBOYBIENNKMI-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197185 | |

| Record name | A-317491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475205-49-3 | |

| Record name | A-317491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475205493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-317491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-317491 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H327N08IPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-317491: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-317491 is a potent and selective, non-nucleotide competitive antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4] These ligand-gated ion channels are predominantly expressed on sensory afferent nerves and are activated by extracellular adenosine triphosphate (ATP), playing a crucial role in nociceptive signaling.[2][3][5] this compound effectively blocks the activation of these receptors, thereby inhibiting the downstream signaling cascades associated with pain perception.[1][2] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: Competitive Antagonism of P2X3 and P2X2/3 Receptors

This compound functions as a competitive antagonist at the ATP binding site of both homomeric P2X3 and heteromeric P2X2/3 receptors.[4] X-ray crystallography studies have confirmed that this compound binds within the same cavity as ATP.[4] Specifically, the tetracarboxylic acid moiety of this compound occupies the same position as the triphosphate chain of ATP, thereby preventing the endogenous ligand from binding and activating the channel.[4] This blockade inhibits the ion flux, primarily Ca2+, that is normally induced by ATP binding.[1][2] The inhibition of this calcium influx in sensory neurons is a key event in the analgesic effect of this compound, particularly in the context of chronic inflammatory and neuropathic pain.[1][2][3] The antagonism is stereospecific, with the S-enantiomer (this compound) being significantly more potent than the R-enantiomer (A-317344).[2][5]

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ATP and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized across various in vitro and in vivo models.

Table 1: In Vitro Binding Affinity and Potency

| Receptor Target | Species | Assay Type | Value | Reference |

| P2X3 | Human | Ki | 22 nM | [1] |

| P2X3 | Rat | Ki | 22 nM | [1] |

| P2X2/3 | Human | Ki | 9 nM | [1] |

| P2X2/3 | Rat | Ki | 92 nM | [1] |

| P2X3 | Human | IC50 (α,β-meATP-induced current) | 97 nM | [5] |

| P2X2/3 | Human | IC50 (α,β-meATP-induced current) | 169 nM | [5] |

| Native P2X3/P2X2/3 | Rat (DRG neurons) | IC50 (current block) | 15 nM | [1][6] |

| Other P2 Receptors | - | IC50 | >10 µM | [1][2] |

| Other Receptors/Channels | - | IC50 | >10 µM | [1][2] |

Table 2: In Vivo Efficacy in Pain Models

| Pain Model | Species | Administration | ED50 | Reference |

| CFA-Induced Thermal Hyperalgesia | Rat | s.c. | 30 µmol/kg | [2][5] |

| CCI-Induced Thermal Hyperalgesia | Rat | s.c. | 15 µmol/kg | [5] |

| CCI-Induced Mechanical Allodynia | Rat | s.c. | 10 µmol/kg | [5] |

| CFA-Induced Thermal Hyperalgesia | Rat | Intrathecal | 30 nmol | [7][8] |

| CFA-Induced Thermal Hyperalgesia | Rat | Intraplantar | 300 nmol | [7][8] |

| CCI & L5/L6 Ligation Mechanical Allodynia | Rat | Intrathecal | 10 nmol | [7][8] |

| Formalin-Induced Nocifensive Behaviors (Phase 1 & 2) | Rat | Intrathecal | 10 nmol | [8] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Recombinant Receptor Expression and Calcium Flux Assay

This protocol is used to determine the potency of this compound on recombinant human and rat P2X3 and P2X2/3 receptors.

Methodology:

-

Cell Culture and Transfection: Human astrocytoma 1321N1 cells, which do not natively express P2X receptors, are cultured and transfected with plasmids containing the cDNA for human or rat P2X3 and/or P2X2 subunits.

-

Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive dye.

-

Compound Application: Cells are pre-incubated with this compound at various concentrations.

-

Agonist Stimulation and Measurement: An agonist, such as α,β-methyleneATP (α,β-meATP), is added to activate the P2X receptors, and the resulting change in fluorescence, indicative of calcium influx, is measured.

-

Data Analysis: The inhibitory effect of this compound is quantified by calculating the IC50 value from the concentration-response curve.

Electrophysiological Recording in Dorsal Root Ganglion (DRG) Neurons

This protocol assesses the effect of this compound on native P2X3 and P2X2/3 receptors in sensory neurons.

Methodology:

-

Neuron Preparation: DRG neurons are isolated from rats and cultured.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual DRG neurons.

-

Drug Application: A P2X receptor agonist is applied to the neuron to evoke an inward current. This compound is then pre- and co-applied with the agonist at different concentrations.[3]

-

Data Acquisition and Analysis: The peak amplitude of the agonist-evoked current is measured in the absence and presence of this compound to determine the extent of inhibition and calculate the IC50 value.[3]

In Vivo Models of Pain

The analgesic efficacy of this compound is evaluated in animal models of chronic inflammatory and neuropathic pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

-

Surgery: A unilateral chronic constriction injury is induced on the sciatic nerve of rats.

-

Pain Behavior Assessment: Several days post-surgery, baseline thermal hyperalgesia and mechanical allodynia are assessed.

-

Drug Administration: this compound is administered, typically via subcutaneous (s.c.) or intrathecal injection.

-

Post-Drug Assessment: Pain behaviors are re-assessed at various time points after drug administration.

-

Data Analysis: The dose-dependent reversal of hyperalgesia and allodynia is determined, and the ED50 is calculated.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

-

Induction of Inflammation: CFA is injected into the hind paw of a rat to induce a localized inflammation and pain.

-

Pain Behavior Assessment: Baseline thermal hyperalgesia is measured.

-

Drug Administration: this compound is administered to the animals.

-

Post-Drug Assessment: Thermal hyperalgesia is re-evaluated.

-

Data Analysis: The antinociceptive effect of this compound is quantified, and the ED50 is determined.

Selectivity Profile

This compound exhibits a high degree of selectivity for P2X3-containing receptors. It has been tested against a wide panel of other P2 receptors, neurotransmitter receptors, ion channels, and enzymes and shows very weak or no activity, with IC50 values greater than 10 µM.[1][2][3] This high selectivity minimizes the potential for off-target effects.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of P2X3 and P2X2/3 receptors. Its mechanism of action, centered on the blockade of ATP-gated cation channels on sensory neurons, provides a strong rationale for its use in the study and potential treatment of chronic pain states. The quantitative data and established experimental protocols underscore its utility as a valuable pharmacological tool for researchers in the fields of pain, neuropharmacology, and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 5. This compound, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Effects of this compound, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A-317491: A Potent and Selective P2X3 Receptor Antagonist for Pain Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-317491 is a potent, selective, and non-nucleotide antagonist of the P2X3 and P2X2/3 receptors, which are key players in nociceptive signaling pathways.[1][2][3][4] This technical guide provides a comprehensive overview of the function and characteristics of this compound, with a focus on its quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented is intended to support researchers and professionals in the field of pain drug discovery and development.

Introduction

Adenosine triphosphate (ATP) is a critical signaling molecule in pain pathways, acting through various purinergic receptors.[5][6] The P2X3 and P2X2/3 receptors, ligand-gated ion channels, are predominantly expressed on sensory afferent nerves and are activated by ATP released during tissue injury or inflammation.[1][3][4][7] This activation leads to the generation of pain signals.[6] this compound has emerged as a valuable pharmacological tool and a potential therapeutic lead due to its high affinity and selectivity for these specific receptor subtypes.[1][8][9] This document details the pharmacological profile of this compound, its mechanism of action, and the experimental protocols used to characterize its function.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at P2X3 and P2X2/3 receptors.[1][7][10] X-ray crystallography studies have confirmed that this compound binds to the same ATP binding site, with its tetracarboxylic acid moiety occupying a position similar to the triphosphate chain of ATP.[7][10] By blocking the binding of ATP, this compound prevents the conformational changes required for channel opening and subsequent cation influx (Na⁺ and Ca²⁺), thereby inhibiting the depolarization of sensory neurons and the propagation of pain signals.[6] The blockade by this compound is rapid in onset and reversible.[1][3]

Below is a diagram illustrating the signaling pathway of P2X3 receptor activation and the inhibitory action of this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Potency

| Receptor Subtype | Species | Assay Type | Agonist | Ki (nM) | IC50 (nM) | Reference |

| P2X3 | Human | Calcium Flux | α,β-meATP | 22 | - | [2] |

| P2X3 | Rat | Calcium Flux | α,β-meATP | 22 | - | [2] |

| P2X2/3 | Human | Calcium Flux | α,β-meATP | 9 | - | [2] |

| P2X2/3 | Rat | Calcium Flux | α,β-meATP | 92 | - | [2] |

| P2X3 | Human | Electrophysiology | α,β-meATP | 17 | 97 | [1][3] |

| P2X3 | Human | Electrophysiology | ATP | 4 | 99 | [1][3] |

| P2X2/3 | Human | Electrophysiology | α,β-meATP | 20 | 169 | [1][3] |

| Native P2X3 | Rat DRG Neurons | Electrophysiology | α,β-meATP | - | 15 | [1][2][3] |

| P2X2/3 | Human | Radioligand Binding ([³H]this compound) | - | 0.9 (Kd) | - | [11] |

| P2X3 | Human | Radioligand Binding ([³H]this compound) | - | 9 (Kd) | - | [11] |

DRG: Dorsal Root Ganglion

Table 2: In Vivo Efficacy in Animal Models of Pain

| Pain Model | Species | Administration | Endpoint | ED50 | Reference |

| Chronic Constriction Injury (CCI) | Rat | s.c. | Mechanical Allodynia | 10 µmol/kg | [1] |

| Chronic Constriction Injury (CCI) | Rat | s.c. | Thermal Hyperalgesia | 15 µmol/kg | [1] |

| L5/L6 Nerve Ligation | Rat | i.t. | Mechanical Allodynia | 10 nmol | [8][9] |

| Complete Freund's Adjuvant (CFA) | Rat | s.c. | Thermal Hyperalgesia | 30 µmol/kg | [1][4] |

| Complete Freund's Adjuvant (CFA) | Rat | i.t. | Thermal Hyperalgesia | 30 nmol | [8][9] |

| Complete Freund's Adjuvant (CFA) | Rat | i.pl. | Thermal Hyperalgesia | 300 nmol | [8][9] |

| Formalin Test (Phase 1 & 2) | Rat | i.t. | Nocifensive Behaviors | 10 nmol | [8] |

| α,β-meATP-induced Pain | Rat | i.pl. | Nocifensive Behaviors | - | [8] |

s.c.: subcutaneous; i.t.: intrathecal; i.pl.: intraplantar

Table 3: Selectivity Profile of this compound

| Receptor/Enzyme/Ion Channel | Activity | Reference |

| Other P2X and P2Y Receptors | IC50 > 10 µM | [1][2][3][12] |

| 86 other receptors, ion channels, transport sites, and enzymes | IC50 > 10 µM | [1] |

| δ opioid receptor | IC50 ≈ 5 µM | [1] |

| κ and μ opioid receptors | <15% inhibition at 10 µM | [1] |

| Ectonucelotidase | No inhibition up to 100 µM | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

In Vitro Calcium Flux Assay

This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. This compound, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 8. Effects of this compound, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 11. [3H]this compound, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

A-317491: A Technical Overview of a Potent and Selective P2X3/P2X2/3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-317491 is a potent, selective, and non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] Developed by Abbott Laboratories, this compound has demonstrated significant efficacy in preclinical models of chronic inflammatory and neuropathic pain.[1][4] Its high affinity for P2X3-containing receptors, which are predominantly expressed on nociceptive sensory neurons, underscores its potential as a targeted analgesic agent. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and preclinical development of this compound, presenting key data in a structured format for researchers and drug development professionals.

Introduction: The Role of P2X3 Receptors in Pain Signaling

P2X3 and P2X2/3 receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1] These receptors are highly localized on the peripheral and central terminals of sensory afferent nerves.[1][3] In conditions of tissue injury or inflammation, ATP is released from cells and activates these receptors, leading to cation influx, depolarization, and the initiation of pain signals. The strategic localization and function of P2X3-containing receptors have made them a compelling target for the development of novel analgesics. This compound emerged from research efforts to identify non-nucleotide antagonists that could selectively block these receptors and thereby mitigate pain.

Discovery and Synthesis

This compound was synthesized and characterized by researchers at Abbott Laboratories.[5] While the specific, detailed synthetic route for this compound is proprietary and not publicly available, its discovery represents a significant step in the development of selective, non-nucleotide P2X3 receptor antagonists. It is the S-enantiomer of a chiral pair, with its R-enantiomer, A-317344, being significantly less active.[1]

Mechanism of Action

This compound acts as a competitive antagonist at P2X3 and P2X2/3 receptors.[1] X-ray crystallography studies have shown that this compound binds to the same ATP binding cavity on the P2X3 receptor.[6] By occupying this site, it prevents the binding of the endogenous agonist ATP, thereby inhibiting receptor activation and the subsequent influx of cations that leads to neuronal excitation and the sensation of pain.[7]

Signaling Pathway

The activation of P2X3 receptors on nociceptive neurons by ATP leads to a cascade of events culminating in the transmission of a pain signal to the central nervous system. This compound intercepts this pathway at a critical early stage.

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for human and rat P2X3 and P2X2/3 receptors. Its antagonist activity has been characterized in various in vitro assays, including calcium flux and electrophysiology studies.

Table 1: In Vitro Antagonist Activity of this compound

| Receptor Subtype | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| P2X3 | Human | Calcium Flux | 22 | - | [1][2][3] |

| P2X3 | Rat | Calcium Flux | 22 | - | [1][2][3] |

| P2X2/3 | Human | Calcium Flux | 9 | - | [1][2][3] |

| P2X2/3 | Rat | Calcium Flux | 92 | - | [1][2][3] |

| P2X3 | Human | Electrophysiology | - | 97 | [5] |

| P2X2/3 | Human | Electrophysiology | - | 169 | [5] |

| Native P2X3/P2X2/3 | Rat DRG Neurons | Electrophysiology | - | 15 | [2] |

This compound exhibits high selectivity for P2X3-containing receptors, with IC50 values greater than 10 µM for other P2 receptor subtypes and a panel of over 80 other receptors, ion channels, and enzymes.[1][3]

In Vivo Pharmacology and Efficacy

This compound has been evaluated in several well-established animal models of pain, where it has shown significant analgesic effects, particularly in chronic pain states.

Table 2: In Vivo Efficacy of this compound in Rat Models of Pain

| Pain Model | Endpoint | Route of Administration | ED50 | Reference(s) |

| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Thermal Hyperalgesia | Subcutaneous (s.c.) | 30 µmol/kg | [3] |

| Chronic Constriction Injury (CCI) of the Sciatic Nerve | Mechanical Allodynia | Subcutaneous (s.c.) | 10 µmol/kg | [1] |

| Chronic Constriction Injury (CCI) of the Sciatic Nerve | Thermal Hyperalgesia | Subcutaneous (s.c.) | 15 µmol/kg | [1] |

| L5/L6 Nerve Ligation | Mechanical Allodynia | Intrathecal | 10 nmol | [8] |

Notably, this compound was found to be largely ineffective in models of acute pain, suggesting a more prominent role for P2X3 and P2X2/3 receptors in the maintenance of chronic pain states rather than in acute nociception.[1][3]

Pharmacokinetics

Pharmacokinetic studies in rats have indicated that this compound has limited penetration into the central nervous system, suggesting that its analgesic effects are primarily mediated by peripheral P2X3/P2X2/3 receptors.

Experimental Protocols

The following are generalized protocols for the key in vivo pain models used to evaluate the efficacy of this compound. Specific parameters may vary between individual studies.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia.

Protocol:

-

Animals: Male Sprague-Dawley rats (200-300 g) are typically used.

-

Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA; typically 0.1 mL of a 1 mg/mL suspension of Mycobacterium tuberculosis in an oil/saline emulsion) is administered into the plantar surface of one hind paw.[9][10]

-

Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured at baseline and at various time points after CFA injection. A decrease in paw withdrawal latency in the ipsilateral paw indicates thermal hyperalgesia.

-

Drug Administration: this compound or vehicle is typically administered subcutaneously 30 minutes before the assessment of thermal hyperalgesia.[5]

Experimental Workflow for CFA Model

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model mimics peripheral nerve injury, resulting in mechanical allodynia and thermal hyperalgesia.

Protocol:

-

Animals: Male Sprague-Dawley rats are used.

-

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The incision is then closed.

-

Assessment of Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation with von Frey filaments is measured on the plantar surface of the hind paw. A decrease in the withdrawal threshold in the ipsilateral paw is indicative of mechanical allodynia.

-

Drug Administration: this compound or vehicle is administered, and behavioral testing is conducted at various time points post-surgery.

Clinical Development

As of the current date, there is no publicly available information indicating that this compound has entered human clinical trials. While other P2X3 receptor antagonists have progressed to clinical evaluation for conditions such as chronic cough, the clinical development status of this compound remains undisclosed.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of P2X3 and P2X2/3 receptors. Its robust efficacy in preclinical models of chronic inflammatory and neuropathic pain highlights the therapeutic potential of targeting the P2X3 signaling pathway. The data summarized in this technical guide provide a solid foundation for further research into the role of P2X3-containing receptors in pain and the development of next-generation analgesics. While the clinical trajectory of this compound is unknown, it remains a valuable pharmacological tool for investigating the intricate mechanisms of pain.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. Effects of this compound, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chondrex.com [chondrex.com]

- 10. Adjuvant-Induced Arthritis Model [chondrex.com]

A-317491: A Potent and Selective P2X2/3 Receptor Antagonist for Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 is a novel, potent, and selective non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly localized on sensory afferent nerves and play a crucial role in nociceptive signaling.[1][4] The activation of P2X3 and P2X2/3 receptors contributes to the sensation of pain, particularly in chronic inflammatory and neuropathic states.[1][2][4] this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these receptors and as a promising lead compound in the development of novel analgesics.[2][4] This technical guide provides a comprehensive overview of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through a variety of in vitro and in vivo assays. The data presented below summarizes its binding affinity, functional potency, and selectivity for P2X2/3 and P2X3 receptors, as well as its efficacy in animal models of pain.

In Vitro Activity: Receptor Binding and Functional Antagonism

This compound demonstrates high affinity and potent antagonism at both human and rat P2X3 and P2X2/3 receptors. The S-enantiomer, this compound, is the active form, while the R-enantiomer, A-317344, is significantly less active, highlighting the stereospecificity of its interaction with the receptor.[1][2][5]

| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| P2X3 | Human | Calcium Flux | Ki | 22 | [3][6] |

| P2X3 | Rat | Calcium Flux | Ki | 22 | [6] |

| P2X2/3 | Human | Calcium Flux | Ki | 9 | [3][6] |

| P2X2/3 | Rat | Calcium Flux | Ki | 92 | [6] |

| P2X3 | Human | Electrophysiology | IC50 | 97 (Ki = 17) | [2] |

| P2X2/3 | Human | Electrophysiology | IC50 | 169 (Ki = 20) | [2] |

| Native P2X3/P2X2/3 | Rat (DRG Neurons) | Electrophysiology | IC50 | 15 | [6] |

| P2X2/3 | Rat | Schild Analysis | pA2 | 232 | [2] |

| P2X2/3 | Human | Radioligand Binding ([3H]this compound) | Kd | 0.9 | [7] |

| P2X3 | Human | Radioligand Binding ([3H]this compound) | Kd | 9 | [7] |

Selectivity Profile

This compound exhibits high selectivity for P2X3 and P2X2/3 receptors over other P2X receptor subtypes and a wide range of other neurotransmitter receptors, ion channels, and enzymes.[1][2][6]

| Receptor/Target | Activity | Reference |

| Other P2 Receptors (P2X1, P2X2, P2X4, P2Y2) | IC50 > 10 µM | [1][2][3] |

| Other Neurotransmitter Receptors, Ion Channels, Enzymes | IC50 > 10 µM | [1][6] |

In Vivo Efficacy in Animal Models of Pain

This compound has demonstrated significant antinociceptive effects in various rodent models of chronic inflammatory and neuropathic pain.[1][2][4] Notably, it is less effective in models of acute pain.[1][2]

| Pain Model | Species | Endpoint | Route of Administration | ED50 | Reference |

| Complete Freund's Adjuvant (CFA) - Inflammatory | Rat | Thermal Hyperalgesia | Subcutaneous (s.c.) | 30 µmol/kg | [1][3] |

| Chronic Constriction Injury (CCI) - Neuropathic | Rat | Thermal Hyperalgesia | Subcutaneous (s.c.) | 15 µmol/kg | [2] |

| Chronic Constriction Injury (CCI) - Neuropathic | Rat | Mechanical Allodynia | Subcutaneous (s.c.) | 10 µmol/kg | [2] |

| CFA - Inflammatory | Rat | Thermal Hyperalgesia | Intrathecal | 30 nmol | [8] |

| CFA - Inflammatory | Rat | Thermal Hyperalgesia | Intraplantar | 300 nmol | [8] |

| CCI - Neuropathic | Rat | Mechanical Allodynia | Intrathecal | 10 nmol | [8] |

| L5/L6 Nerve Ligation - Neuropathic | Rat | Mechanical Allodynia | Intrathecal | 10 nmol | [8] |

| Formalin Test (Phase 1 & 2) | Rat | Nocifensive Behaviors | Intrathecal | 10 nmol | [8] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize this compound.

Calcium Influx Assay

This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium concentration ([Ca2+]i) in cells expressing P2X receptors.

Objective: To determine the functional potency (IC50/Ki) of this compound in inhibiting P2X3 and P2X2/3 receptor activation.

Materials:

-

Cell line stably expressing human or rat P2X3 or P2X2/3 receptors (e.g., 1321N1 astrocytoma cells).[2][5]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

P2X receptor agonist (e.g., α,β-methylene ATP (α,β-meATP)).[5]

-

This compound and other test compounds.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Culture the recombinant cell line under standard conditions. Seed cells into 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Compound Incubation: Wash the cells to remove excess dye. Add this compound at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Add the P2X agonist (e.g., α,β-meATP at a concentration that elicits a submaximal response, typically EC80) to all wells.[2]

-

Data Analysis: Measure the peak fluorescence intensity following agonist addition. Normalize the data to the response in the absence of the antagonist (100% activation) and the response in the absence of agonist (0% activation). Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through P2X channels in response to agonist application and its inhibition by this compound.

Objective: To characterize the inhibitory effect of this compound on P2X receptor-mediated currents and to determine its mechanism of action (e.g., competitive vs. non-competitive antagonism).

Materials:

-

Cells expressing P2X receptors (recombinant cell lines or primary cultured neurons like dorsal root ganglion (DRG) neurons).[1][2]

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular and intracellular recording solutions.

-

P2X receptor agonist (e.g., α,β-meATP).

-

This compound.

-

Rapid solution exchange system.

Procedure:

-

Cell Preparation: Prepare cells for recording. For adherent cells, the culture dish is placed on the stage of an inverted microscope.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Current Recording: Clamp the cell membrane at a holding potential of -60 mV. Apply the P2X agonist using a rapid solution exchange system to evoke an inward current. Due to the rapid desensitization of P2X3 receptors, a fast application system is crucial.[2][9]

-

Antagonist Application: To determine the IC50, pre-apply this compound at various concentrations for a set duration before co-applying it with the agonist.

-

Schild Analysis (for mechanism of action): To determine if the antagonism is competitive, generate agonist dose-response curves in the absence and presence of several fixed concentrations of this compound.[2]

-

Data Analysis: Measure the peak amplitude of the agonist-evoked current. For IC50 determination, plot the percent inhibition of the current against the log concentration of this compound. For Schild analysis, plot the log(dose ratio - 1) against the log concentration of the antagonist. A linear plot with a slope of 1 is indicative of competitive antagonism.[2]

In Vivo Pain Models

These models are used to assess the antinociceptive efficacy of this compound in a whole-animal system.

Objective: To evaluate the therapeutic potential of this compound in reducing pain-like behaviors in models of chronic inflammatory and neuropathic pain.

a) Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Procedure:

-

Induction of Inflammation: Induce a persistent inflammatory state by injecting CFA into the plantar surface of one hind paw of a rat.

-

Assessment of Hyperalgesia: At a time point when inflammation and hyperalgesia are established (e.g., 24-48 hours post-CFA), measure the pain threshold. For thermal hyperalgesia, use a radiant heat source and measure the paw withdrawal latency. For mechanical allodynia, use von Frey filaments to determine the paw withdrawal threshold.

-

Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, intrathecal, or intraplantar).[1][8]

-

Post-Drug Assessment: Re-evaluate the pain thresholds at various time points after drug administration.

-

Data Analysis: Calculate the percent reversal of hyperalgesia or allodynia. Determine the ED50 value by plotting the dose-response curve.

b) Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Procedure:

-

Induction of Neuropathy: Surgically induce a peripheral nerve injury by placing loose ligatures around the sciatic nerve of a rat.

-

Development of Allodynia and Hyperalgesia: Allow several days for the neuropathic pain state to develop.

-

Assessment of Pain-like Behaviors: Measure mechanical allodynia and thermal hyperalgesia as described for the CFA model.

-

Drug Administration and Post-Drug Assessment: Administer this compound and re-assess pain thresholds as described above.

-

Data Analysis: Analyze the data and determine the ED50 as in the CFA model.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its target receptors.

P2X2/3 Receptor Signaling Pathway in Nociception

Caption: P2X2/3 receptor activation by ATP and its inhibition by this compound.

Experimental Workflow for In Vitro Characterization of this compound

References

- 1. This compound, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. selleckchem.com [selleckchem.com]

- 4. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [3H]this compound, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2′, 3′-O-(2,4,6,Trinitrophenyl)-ATP and this compound are competitive antagonists at a slowly desensitizing chimeric human P2X3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

A-317491: A Technical Guide for the Study of Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of A-317491, a potent and selective antagonist of P2X3 and P2X2/3 receptors. It is intended to serve as a comprehensive resource for researchers utilizing this compound to investigate the role of purinergic signaling in various physiological and pathological processes, particularly in the context of pain and inflammation.

Core Concepts: Purinergic Signaling and P2X3 Receptors

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine.[1][2] ATP, when released into the extracellular space due to cell stress or injury, acts as a neurotransmitter and signaling molecule by activating a variety of purinergic receptors.[2][3] These receptors are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides.[1]

The P2X receptor family consists of ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations (Na⁺ and Ca²⁺), leading to cell membrane depolarization and the initiation of downstream signaling cascades.[3] The P2X3 receptor subtype is of particular interest as it is predominantly expressed on sensory neurons, including nociceptive afferent fibers in the dorsal root ganglia (DRG), trigeminal ganglia, and nodose ganglia.[3][4][5] P2X3 receptors can form homomeric channels (composed solely of P2X3 subunits) or heteromeric channels with the P2X2 subunit (P2X2/3).[4][5] The activation of these P2X3-containing receptors by ATP is a key event in the transmission of pain signals.[3][4][5]

This compound: A Selective P2X3 and P2X2/3 Antagonist

This compound is a non-nucleotide, potent, and selective antagonist of both homomeric P2X3 and heteromeric P2X2/3 receptors.[4][6][7] Its selectivity for P2X3-containing receptors over other P2X and P2Y receptor subtypes, as well as other neurotransmitter receptors and ion channels, makes it a valuable tool for dissecting the specific role of P2X3-mediated signaling.[4][5][6] X-ray crystallography studies have confirmed that this compound acts as a competitive antagonist, binding to the same site as ATP.[3]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Potency of this compound

| Receptor Subtype | Species | Assay Type | Agonist | Potency (Kᵢ, nM) | IC₅₀ (nM) | Reference(s) |

| P2X3 | Human | Calcium Flux | α,β-meATP | 22 | - | [4][5][6] |

| P2X3 | Rat | Calcium Flux | α,β-meATP | 22 | - | [4][5][6] |

| P2X2/3 | Human | Calcium Flux | α,β-meATP | 9 | - | [4][5][6] |

| P2X2/3 | Rat | Calcium Flux | α,β-meATP | 92 | - | [4][5][6] |

| P2X3 | Human | Electrophysiology | α,β-meATP | 17 | 97 | [5] |

| P2X3 | Human | Electrophysiology | ATP | 4 | 99 | [5] |

| P2X2/3 | Human | Electrophysiology | α,β-meATP | 20 | 169 | [5] |

| Native P2X3/P2X2/3 | Rat (DRG Neurons) | Electrophysiology | - | - | 15 | [6][8] |

Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of antagonist potency.

Table 2: In Vivo Efficacy of this compound in Animal Models of Pain

| Pain Model | Species | Endpoint | Route of Administration | ED₅₀ (µmol/kg) | Reference(s) |

| Complete Freund's Adjuvant (CFA) - Thermal Hyperalgesia | Rat | Paw Withdrawal Latency | Subcutaneous (s.c.) | 30 | [4] |

| Chronic Constriction Injury (CCI) - Thermal Hyperalgesia | Rat | Paw Withdrawal Latency | Subcutaneous (s.c.) | 15 | [4] |

| Chronic Constriction Injury (CCI) - Mechanical Allodynia | Rat | Paw Withdrawal Threshold | Subcutaneous (s.c.) | 10 | [4] |

| Formalin Test (Persistent Phase) | Rat | Nocifensive Behaviors | Intrathecal (i.t.) | 10 nmol | [9][10] |

| Acetic Acid-Induced Abdominal Constriction | Mouse | Writhing Responses | Subcutaneous (s.c.) | - | [5] |

| Carrageenan-Induced Thermal Hyperalgesia | Rat | Paw Withdrawal Latency | Intrathecal (i.t.) / Intraplantar (i.pl.) | Less Effective | [9] |

| Acute, Postoperative, and Visceral Pain Models | Rat | Various | Subcutaneous (s.c.) | >100 | [4][5] |

Note: ED₅₀ (half-maximal effective dose) is the dose that produces 50% of the maximum possible effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Purinergic signaling pathway and the inhibitory action of this compound.

Caption: In vitro experimental workflow for assessing this compound potency.

Caption: In vivo experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methodologies and may require optimization for specific experimental conditions.

In Vitro Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to P2X3 receptor activation and its blockade by this compound.

Materials:

-

Cells expressing P2X3 or P2X2/3 receptors (e.g., HEK293, 1321N1, or primary DRG neurons).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

P2X3 receptor agonist (e.g., α,β-methylene ATP).

-

This compound.

-

96-well black, clear-bottom microplate.

-

Fluorescence microplate reader with kinetic reading capabilities and automated injectors.

Procedure:

-

Cell Plating: Seed cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the wells and add the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Fluorescence Measurement: Place the plate in the fluorescence microplate reader.

-

Establish a baseline fluorescence reading for each well.

-

Use the automated injector to add the P2X3 agonist (e.g., α,β-meATP at a concentration that elicits a submaximal response, such as EC₈₀).

-

Immediately begin kinetic measurement of fluorescence intensity for several minutes.

-

Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Plot the response as a percentage of the control (agonist alone) against the concentration of this compound to determine the IC₅₀ value.

Electrophysiological Recording from Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the whole-cell patch-clamp technique to measure ion currents through P2X3 receptors in isolated DRG neurons.

Materials:

-

Rodent (rat or mouse).

-

Dissection tools.

-

Enzymes for digestion (e.g., collagenase, trypsin).

-

DRG culture medium (e.g., DMEM/F12 supplemented with serum and growth factors).

-

Poly-L-lysine coated coverslips.

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (e.g., containing in mM: 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Internal solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Na₂-ATP, pH 7.2).

-

P2X3 receptor agonist (e.g., α,β-meATP).

-

This compound.

Procedure:

-

DRG Neuron Isolation and Culture:

-

Euthanize the animal and dissect the dorsal root ganglia.

-

Treat the ganglia with a combination of enzymes (e.g., collagenase and trypsin) to dissociate the cells.

-

Mechanically triturate the ganglia to obtain a single-cell suspension.

-

Plate the neurons on poly-L-lysine coated coverslips and culture for 12-48 hours.

-

-

Patch-Clamp Recording:

-

Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution. Pipette resistance should be 3-5 MΩ.

-

Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply the P2X3 agonist to the neuron using a rapid perfusion system to evoke an inward current.

-

After the control response is established, co-apply the agonist with varying concentrations of this compound.

-

-

Data Acquisition and Analysis:

-

Record the agonist-evoked currents in the absence and presence of this compound.

-

Measure the peak amplitude of the inward current for each condition.

-

Calculate the percentage of inhibition for each concentration of this compound and plot a concentration-response curve to determine the IC₅₀.

-

In Vivo Freund's Complete Adjuvant (FCA) Model of Inflammatory Pain

This model induces a persistent inflammatory state, allowing for the assessment of a compound's efficacy against inflammatory pain.

Materials:

-

Rats or mice.

-

Freund's Complete Adjuvant (FCA).

-

Syringes and needles.

-

Nociceptive testing apparatus (e.g., Hargreaves apparatus for thermal hyperalgesia, von Frey filaments for mechanical allodynia).

-

This compound.

-

Vehicle control.

Procedure:

-

Induction of Inflammation:

-

Briefly anesthetize the animal.

-

Inject a small volume (e.g., 100 µl for rats) of FCA into the plantar surface of one hind paw.

-

-

Baseline Nociceptive Testing:

-

Before FCA injection, establish baseline responses to thermal and/or mechanical stimuli for both hind paws.

-

-

Post-FCA Nociceptive Testing:

-

At a predetermined time after FCA injection (e.g., 24-48 hours), when inflammation and hyperalgesia are fully developed, re-measure nociceptive thresholds.

-

-

Compound Administration:

-

Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, oral).

-

-

Post-Treatment Nociceptive Testing:

-

Measure nociceptive thresholds at various time points after compound administration (e.g., 1, 3, and 5 hours).

-

-

Data Analysis:

-

Calculate the paw withdrawal latency (for thermal stimuli) or paw withdrawal threshold (for mechanical stimuli).

-

Determine the percentage reversal of hyperalgesia/allodynia for each dose of this compound compared to the vehicle group.

-

Calculate the ED₅₀ value from the dose-response data.

-

In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model involves loose ligation of the sciatic nerve to mimic peripheral nerve injury and induce neuropathic pain behaviors.

Materials:

-

Rats.

-

Surgical instruments.

-

Anesthetic.

-

Chromic gut or silk sutures (e.g., 4-0).

-

Nociceptive testing apparatus.

-

This compound.

-

Vehicle control.

Procedure:

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Carefully dissect the nerve free from surrounding connective tissue.

-

Place four loose ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle.

-

Close the muscle and skin layers with sutures or staples.

-

-

Development of Neuropathic Pain:

-

Allow the animals to recover from surgery. Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over several days to a week.

-

-

Nociceptive Testing:

-

Establish a stable baseline of allodynia and/or hyperalgesia in the ipsilateral (injured) paw.

-

-

Compound Administration and Testing:

-

Administer this compound or vehicle.

-

Measure nociceptive thresholds at various time points after administration, as described for the FCA model.

-

-

Data Analysis:

-

Analyze the data to determine the ED₅₀ of this compound for the reversal of neuropathic pain behaviors.

-

Conclusion

This compound is a well-characterized and highly valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in purinergic signaling. Its potency and selectivity allow for precise interrogation of these receptors in both in vitro and in vivo systems. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the physiological and pathophysiological functions of P2X3-mediated signaling and to explore its potential as a therapeutic target.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]

- 4. bu.edu [bu.edu]

- 5. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 7. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Electrophysiological Recording Techniques from Human Dorsal Root Ganglion | Springer Nature Experiments [experiments.springernature.com]

- 10. criver.com [criver.com]

Investigating ATP-Gated P2X3 and P2X2/3 Channels with A-317491: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-317491, a potent and selective non-nucleotide antagonist of ATP-gated P2X3 and P2X2/3 receptor channels. This compound serves as a critical tool for investigating the physiological and pathological roles of these channels, particularly in the context of pain signaling.[1][2][3][4][5] This document details the pharmacological properties of this compound, comprehensive experimental protocols for its use in in vitro and in vivo studies, and the underlying signaling pathways.

Introduction to this compound

This compound is a highly selective and potent competitive antagonist of homomeric P2X3 and heteromeric P2X2/3 receptors.[1][3][6] These ligand-gated ion channels are predominantly expressed on sensory neurons and are activated by extracellular adenosine triphosphate (ATP), playing a significant role in nociceptive signaling.[2][3][5] Unlike nucleotide-based antagonists such as TNP-ATP, this compound is a non-nucleotide compound, offering greater metabolic stability, making it a valuable tool for both in vitro and in vivo investigations.[3][5] Its stereospecificity is demonstrated by the fact that its R-enantiomer, A-317344, is significantly less active.[3][4][5]

The antagonistic activity of this compound has been demonstrated to reduce chronic inflammatory and neuropathic pain in animal models, highlighting the therapeutic potential of targeting P2X3 and P2X2/3 receptors.[3][4][7][8]

Pharmacological Profile of this compound

The potency and selectivity of this compound have been characterized across various species and receptor subtypes using a range of experimental techniques. The following tables summarize the key quantitative data.

Table 1: In Vitro Antagonist Potency of this compound

| Receptor Subtype | Species | Assay Type | Agonist | Potency (Ki) | Reference |

| P2X3 | Human | Calcium Flux | α,β-meATP | 22 nM | [1] |

| P2X3 | Rat | Calcium Flux | α,β-meATP | 22 nM | [1] |

| P2X2/3 | Human | Calcium Flux | α,β-meATP | 9 nM | [1] |

| P2X2/3 | Rat | Calcium Flux | α,β-meATP | 92 nM | [1] |

| P2X3 | Human | Electrophysiology | α,β-meATP | 17 nM | [5] |

| P2X3 | Human | Electrophysiology | ATP | 4 nM | [5] |

| P2X2/3 | Human | Electrophysiology | α,β-meATP | 20 nM | [5] |

| P2X2/3 | Rat | Schild Analysis | α,β-meATP | 232 nM (pA2) | [3] |

| P2X2-3 Chimera | Human | Schild Analysis | ATP | 52.1 nM (pA2) | [6] |

Table 2: In Vitro Inhibitory Concentration (IC50) of this compound

| Receptor/Cell Type | Species | Assay Type | Agonist | IC50 | Reference |

| P2X3 | Human | Electrophysiology | α,β-meATP | 97 nM | [5] |

| P2X3 | Human | Electrophysiology | ATP | 99 nM | [5] |

| P2X2/3 | Human | Electrophysiology | α,β-meATP | 169 nM | [5] |

| Dorsal Root Ganglion (DRG) Neurons | Rat | Electrophysiology | α,β-meATP | 15 nM | [1][2] |

| Other P2 Receptors | - | Calcium Flux | - | >10 µM | [1][3][4] |

Table 3: In Vivo Efficacy (ED50) of this compound in Rat Pain Models

| Pain Model | Administration Route | Behavioral Test | ED50 | Reference |

| Chronic Constriction Injury (CCI) | Subcutaneous | Mechanical Allodynia | 10 µmol/kg | [3][4] |

| Chronic Constriction Injury (CCI) | Subcutaneous | Thermal Hyperalgesia | 15 µmol/kg | [3][4] |

| Complete Freund's Adjuvant (CFA) | Subcutaneous | Thermal Hyperalgesia | 30 µmol/kg | [3][4] |

| Complete Freund's Adjuvant (CFA) | Intrathecal | Thermal Hyperalgesia | 30 nmol | [7] |

| Complete Freund's Adjuvant (CFA) | Intraplantar | Thermal Hyperalgesia | 300 nmol | [7] |

| Chronic Constriction Injury (CCI) / L5-L6 Ligation | Intrathecal | Mechanical Allodynia | 10 nmol | [7] |

| Formalin Test (Phase 1 & 2) | Intrathecal | Nocifensive Behaviors | 10 nmol | [7] |

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the ATP binding site on P2X3 and P2X2/3 receptors.[3][6][9] In sensory neurons, the binding of ATP to these receptors opens a non-selective cation channel, leading to an influx of Na+ and Ca2+. This influx depolarizes the neuron, generating an action potential that propagates along the pain pathway. The increase in intracellular Ca2+ also acts as a second messenger, activating various downstream signaling cascades that contribute to neuronal sensitization. By blocking the ATP binding site, this compound prevents channel opening, thereby inhibiting the initial depolarization and subsequent signaling events.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

In Vitro Assays

This assay measures changes in intracellular calcium concentration in response to receptor activation.

Methodology:

-

Cell Culture: Plate human embryonic kidney (HEK293) or other suitable cells stably expressing human or rat P2X3 or P2X2/3 receptors in 96- or 384-well black-walled, clear-bottom plates. Culture overnight to allow for cell adherence.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C in the dark.

-

Cell Washing: Gently wash the cells twice with the physiological salt solution to remove any extracellular dye.

-

Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Use a fluorescence microplate reader equipped with an automated injector to add a P2X receptor agonist (e.g., α,β-methylene ATP, α,β-meATP) to the wells. Simultaneously, begin kinetic measurement of fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4) for 3-5 minutes.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This technique directly measures the ion currents flowing through P2X channels in individual neurons.

Methodology:

-

Neuron Preparation: Isolate dorsal root ganglion (DRG) neurons from rats. Culture the neurons on glass coverslips for 1-7 days.

-

Recording Setup: Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (in mM: 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with an internal solution (in mM: 140 CsCl, 10 EGTA, 10 HEPES, 5 MgCl2, 4 Mg-ATP; pH 7.3).

-

Whole-Cell Recording: Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal). Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration. Clamp the membrane potential at a holding potential of -70 mV.

-

Drug Application: Apply the P2X agonist (e.g., α,β-meATP) and this compound to the neuron using a rapid solution exchange system.

-

Data Acquisition and Analysis: Record the agonist-evoked currents in the absence and presence of varying concentrations of this compound. Measure the peak current amplitude and plot the percentage of inhibition as a function of this compound concentration to determine the IC50. For Schild analysis, generate agonist dose-response curves in the presence of fixed concentrations of this compound to determine the pA2 value.

In Vivo Models of Pain

This model involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.

Methodology:

-

Surgery: Anesthetize a male Sprague-Dawley rat. Make an incision on the lateral aspect of the thigh to expose the biceps femoris muscle. Bluntly dissect through the muscle to expose the common sciatic nerve. Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve approximately 1 mm apart. The ligatures should be tightened until they just barely constrict the nerve. Close the muscle and skin incisions.[2][4][7]

-

Post-operative Care and Development of Neuropathy: Allow the animals to recover for 7-14 days, during which time they will develop signs of neuropathic pain in the ipsilateral hind paw.

-

Behavioral Testing:

-

Mechanical Allodynia: Place the rat in a chamber with a wire mesh floor. Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The paw withdrawal threshold is recorded.

-

Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to apply a radiant heat source to the plantar surface of the hind paw. Record the latency to paw withdrawal.

-

-

Drug Administration and Efficacy Testing: After establishing a stable baseline of hypersensitivity, administer this compound via the desired route (e.g., subcutaneous, intrathecal). Assess mechanical and thermal thresholds at various time points after drug administration to determine the magnitude and duration of the antinociceptive effect. Calculate the ED50 value from the dose-response data.

This model involves inducing a localized inflammation in the hind paw, leading to thermal hyperalgesia and mechanical allodynia.

Methodology:

-

Induction of Inflammation: Briefly anesthetize a rat and inject a small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[8][10][11][12][13]

-

Development of Inflammation: Inflammation, characterized by redness, swelling (edema), and pain, will develop over the next 24 hours and persist for several days to weeks.

-

Behavioral Testing: At a time of peak inflammation (e.g., 24 hours post-CFA), assess thermal hyperalgesia and mechanical allodynia as described in the CCI model.

-

Drug Administration and Efficacy Testing: Administer this compound and re-evaluate pain thresholds at different time points to determine its anti-hyperalgesic and anti-allodynic effects.

Conclusion

This compound is a well-characterized and indispensable pharmacological tool for the investigation of P2X3 and P2X2/3 receptor function. Its high potency, selectivity, and metabolic stability make it suitable for a wide range of in vitro and in vivo applications. The detailed protocols provided in this guide offer a robust framework for researchers to effectively utilize this compound to explore the role of ATP-gated channels in sensory physiology and pathophysiology, and to advance the development of novel analgesics.

References

- 1. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. criver.com [criver.com]

- 5. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. mdbneuro.com [mdbneuro.com]

- 8. scispace.com [scispace.com]

- 9. Behavioral examinations [bio-protocol.org]

- 10. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]

- 11. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. criver.com [criver.com]

- 13. yeasenbio.com [yeasenbio.com]

A-317491 in Sensory Neuron Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-317491 is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors, which are key players in nociceptive signaling.[1][2] These ATP-gated ion channels are predominantly expressed on sensory neurons, including those in the dorsal root ganglia, making them a prime target for novel analgesics.[1][2][3] This technical guide provides an in-depth overview of this compound, summarizing its pharmacological data, detailing key experimental protocols for its evaluation, and illustrating the core signaling pathways and experimental workflows involved in its research.

Introduction to this compound

This compound is the S-enantiomer of a chiral molecule and demonstrates significantly greater potency than its R-enantiomer, A-317344, highlighting the stereospecificity of its interaction with P2X3-containing receptors.[1][2] Its high affinity and selectivity for P2X3 and P2X2/3 receptors over other P2X subtypes and a wide range of other receptors and ion channels make it a valuable tool for dissecting the role of these specific purinergic receptors in pain pathways.[1][2] Research has shown that this compound is particularly effective in animal models of chronic inflammatory and neuropathic pain, while showing limited efficacy in models of acute or visceral pain.[1][4][5]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Receptor/Channel | Species | Assay | Agonist | Potency (Ki/IC50) | Reference |

| P2X3 | Human (recombinant) | Calcium Flux | α,β-meATP | Ki = 22-92 nM | [1][2] |

| P2X2/3 | Human (recombinant) | Calcium Flux | α,β-meATP | Ki = 22-92 nM | [1][2] |

| P2X3 | Rat (recombinant) | Calcium Flux | α,β-meATP | Ki = 22-92 nM | [1][2] |

| P2X2/3 | Rat (recombinant) | Calcium Flux | α,β-meATP | Ki = 22-92 nM | [1][2] |

| P2X3 | Human (recombinant) | Electrophysiology | ATP | IC50 = 99 nM | [2] |

| P2X3 | Human (recombinant) | Electrophysiology | α,β-meATP | IC50 = 97 nM | [2] |

| P2X2/3 | Human (recombinant) | Electrophysiology | α,β-meATP | IC50 = 169 nM | [2] |

| Native P2X3 & P2X2/3 | Rat DRG Neurons | Electrophysiology | α,β-meATP | IC50 = 15 nM | [2][6] |

Table 2: In Vivo Efficacy of this compound in Rat Pain Models

| Pain Model | Administration Route | Behavioral Endpoint | Efficacy (ED50) | Reference |

| Chronic Constriction Injury (CCI) | Subcutaneous (s.c.) | Mechanical Allodynia | 10 µmol/kg | [1][3] |

| Chronic Constriction Injury (CCI) | Subcutaneous (s.c.) | Thermal Hyperalgesia | 15 µmol/kg | [1][3] |

| Complete Freund's Adjuvant (CFA) | Subcutaneous (s.c.) | Thermal Hyperalgesia | 30 µmol/kg | [2][4][5] |

| Complete Freund's Adjuvant (CFA) | Intrathecal (i.t.) | Thermal Hyperalgesia | 30 nmol | [7][8] |

| Complete Freund's Adjuvant (CFA) | Intraplantar (i.pl.) | Thermal Hyperalgesia | 300 nmol | [7][8] |

| Formalin Test (Phase 1) | Intrathecal (i.t.) | Nocifensive Behaviors | 10 nmol | [7][8] |

| Formalin Test (Phase 2) | Intrathecal (i.t.) | Nocifensive Behaviors | 10 nmol | [7][8] |

| L5/L6 Nerve Ligation | Intrathecal (i.t.) | Mechanical Allodynia | 10 nmol | [7] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Nociceptive Neurons

Caption: this compound blocks ATP from binding to P2X3 and P2X2/3 receptors on sensory neurons.

Preclinical Experimental Workflow for this compound Evaluation

Caption: A typical preclinical workflow for evaluating the analgesic potential of this compound.

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

This model induces neuropathic pain signs such as mechanical allodynia and thermal hyperalgesia.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

4-0 chromic gut suture

-

Wound clips or sutures

Procedure:

-

Anesthetize the rat.

-

Make an incision on the lateral surface of the mid-thigh.

-

Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

-

Proximal to the sciatic trifurcation, place four loose ligatures of chromic gut suture around the nerve with approximately 1 mm spacing between them.[9][10][11][12]

-

The ligatures should be tied until they elicit a brief twitch in the corresponding hind limb.

-

Close the muscle layer and skin with sutures or wound clips.

-

Allow the animals to recover for at least 7-10 days before behavioral testing.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

This model is used to study chronic inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Complete Freund's Adjuvant (CFA)

-

Tuberculin syringe with a 27-gauge needle

Procedure:

-

Briefly restrain the rat.

-

Inject 100-150 µL of CFA into the plantar surface of one hind paw.[6][13]

-

Return the animal to its cage.

-

Inflammation, characterized by edema and erythema, will develop over the next 24 hours.

-

Behavioral testing for thermal hyperalgesia and mechanical allodynia can be performed starting 24 hours post-injection and for several days thereafter.

Formalin Test in Rats

This test assesses nociceptive responses to a chemical irritant and can distinguish between acute and tonic pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

5% formalin solution

-

Tuberculin syringe with a 30-gauge needle

-

Observation chamber with a mirror to allow an unobstructed view of the paws

Procedure:

-

Acclimate the rat to the observation chamber for at least 30 minutes.

-

Inject 50 µL of 5% formalin into the dorsal or plantar surface of one hind paw.

-

Immediately return the animal to the chamber and start a timer.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw.

-

The observation period is typically divided into two phases: Phase 1 (0-10 minutes post-injection), representing acute nociception, and Phase 2 (10-60 minutes post-injection), reflecting inflammatory pain and central sensitization.[2][4][5][14][15]

Patch-Clamp Electrophysiology of Dorsal Root Ganglion (DRG) Neurons

This technique allows for the direct measurement of ion channel activity in sensory neurons.

Materials:

-

DRG neurons (either from primary culture or intact ganglia)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Glass micropipettes

-

External and internal recording solutions

-

This compound and agonist (e.g., ATP or α,β-meATP) solutions

Procedure:

-

Prepare DRG neurons for recording. For cultured neurons, this involves enzymatic and mechanical dissociation. For intact ganglia, the surrounding connective tissue needs to be enzymatically digested.[1][7][8][16][17]

-

Place the preparation on the stage of an inverted microscope.

-

Fill a glass micropipette with the internal solution and mount it on the micromanipulator.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply the agonist to elicit P2X receptor-mediated currents.

-

Co-apply or pre-apply this compound to determine its inhibitory effect on the agonist-evoked currents.

Calcium Imaging in DRG Neurons

This method visualizes changes in intracellular calcium concentrations, an indicator of neuronal activation.

Materials:

-

Cultured DRG neurons on coverslips

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Fluorescence microscope with an appropriate filter set and a camera

-

Perfusion system

-

External solution containing this compound and agonist

Procedure:

-

Load the cultured DRG neurons with a calcium indicator dye like Fura-2 AM by incubating them in a solution containing the dye.[18][19][20]

-

After loading, wash the cells to remove excess dye.

-

Mount the coverslip in a recording chamber on the microscope stage and perfuse with the external solution.

-

Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2) and record the emitted fluorescence.

-

Establish a baseline fluorescence ratio.

-

Apply the agonist to induce a calcium influx through P2X receptors, which will be observed as a change in the fluorescence ratio.

-

Apply this compound prior to or during agonist application to assess its ability to block the calcium response.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in sensory neuron function and pain signaling. Its potency, selectivity, and demonstrated efficacy in preclinical models of chronic pain underscore the therapeutic potential of targeting these receptors. The experimental protocols detailed in this guide provide a framework for researchers to further explore the mechanisms of P2X-mediated nociception and to evaluate novel P2X3/P2X2/3 antagonists for the treatment of pain.

References

- 1. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]